molecular formula C19H26N4O5 B2384185 N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide CAS No. 894022-22-1

N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2384185
CAS No.: 894022-22-1
M. Wt: 390.44
InChI Key: UTRJWRULHPPSNW-UHFFFAOYSA-N
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Description

N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization to yield the pyrrolidinone ring.

    Piperidine Ring Formation: The pyrrolidinone intermediate is then reacted with a piperidine derivative under specific conditions to form the piperidine ring.

    Coupling Reaction: The final step involves the coupling of the pyrrolidinone-piperidine intermediate with a suitable carboxamide derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and pyrrolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-[(4-fluorophenyl)methyl]-N4-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide
  • N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide
  • N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide

Uniqueness

N1-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethoxyphenyl group with a pyrrolidinone and piperidine ring system sets it apart from similar compounds, potentially leading to unique interactions with molecular targets and different applications in research and industry.

Properties

IUPAC Name

1-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O5/c1-27-15-4-3-14(10-16(15)28-2)23-11-13(9-17(23)24)21-19(26)22-7-5-12(6-8-22)18(20)25/h3-4,10,12-13H,5-9,11H2,1-2H3,(H2,20,25)(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRJWRULHPPSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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